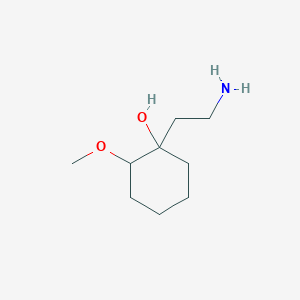

1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol

Beschreibung

1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol is a cyclohexanol derivative characterized by a methoxy group at the C2 position and a 2-aminoethyl side chain. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol. The compound’s functional groups—primary amine (pKa ~10.5) and hydroxyl (pKa ~16–18)—dictate its ionization state, solubility, and biological interactions .

Eigenschaften

Molekularformel |

C9H19NO2 |

|---|---|

Molekulargewicht |

173.25 g/mol |

IUPAC-Name |

1-(2-aminoethyl)-2-methoxycyclohexan-1-ol |

InChI |

InChI=1S/C9H19NO2/c1-12-8-4-2-3-5-9(8,11)6-7-10/h8,11H,2-7,10H2,1H3 |

InChI-Schlüssel |

NYUFNXGRVZKBFW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1CCCCC1(CCN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol typically involves the reaction of 2-methoxycyclohexanone with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: On an industrial scale, the production of 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors and enzymes, potentially modulating their activity. The methoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Position : The C2-methoxy group in the target compound enhances receptor binding (e.g., H3 antagonism) compared to C3-methoxy analogs, which show reduced activity due to suboptimal spatial orientation .

- Functional Group Type : Replacing methoxy (electron-donating) with methyl (hydrophobic) at C2 shifts activity from receptor modulation (e.g., H3) to cytotoxic effects .

- Ring Size: Cycloheptanol derivatives exhibit greater conformational flexibility, enabling unique catalytic applications, whereas cyclohexanol derivatives are more rigid and suited for targeted drug design .

Pharmacological and Physicochemical Data

Table 2: Pharmacokinetic and Solubility Profiles

| Compound Name | LogP | Water Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol | 1.2 | 12.5 | 65 |

| 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol | 1.5 | 8.3 | 70 |

| 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol | 2.0 | 3.2 | 85 |

- Lipophilicity : The C2-methoxy derivative (LogP 1.2) balances membrane permeability and aqueous solubility better than C4-methyl analogs (LogP 2.0), which are more lipophilic but less soluble .

Biologische Aktivität

Overview

1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol, an organic compound with the molecular formula and a molecular weight of approximately 173.25 g/mol, is characterized by its unique structural features, including an aminoethyl side chain and a methoxy group attached to a cyclohexanol backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-2-methoxycyclohexan-1-ol |

| InChI Key | NYUFNXGRVZKBFW-UHFFFAOYSA-N |

| Canonical SMILES | COC1CCCCC1(CCN)O |

The compound's structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.

The biological activity of 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol is primarily attributed to its ability to interact with specific receptors and enzymes. The aminoethyl group is likely to engage in hydrogen bonding or ionic interactions with biological macromolecules, while the methoxy group may enhance the compound's lipophilicity, facilitating membrane permeability and bioavailability.

Pharmacological Potential

Research indicates that 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol may function as a ligand in various biochemical assays, suggesting its role in modulating enzyme activity or receptor binding. This modulation can lead to diverse biological responses, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

- Enzyme Interaction Studies : Preliminary studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes and obesity .

- Neuroprotective Effects : A study explored the neuroprotective properties of similar compounds within the cyclohexanol class, suggesting that derivatives like 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol could mitigate neuronal damage in models of neurodegeneration .

- Therapeutic Applications : Ongoing research aims to evaluate the compound's efficacy as a precursor for drug development targeting various diseases, including metabolic disorders and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To highlight the unique properties of 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol, a comparison with structurally similar compounds is provided below:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol | C9H19NO2 | Similar structure; potential for different biological activity due to methoxy position. |

| (1S,2S)-(+)-2-Methoxycyclohexanol | C10H20O2 | Lacks amino group; used as a chiral building block. |

| Cyclohexanol derivatives | Varies | Diverse substituents lead to varied biological activities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.